Cas no 324-03-8 (6-fluoro-2,3-dihydro-1H-indole-2,3-dione)
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoroindoline-2,3-dione
- 1H-Indole-2,3-dione,6-fluoro-
- 6-fluoro-1H-indole-2,3-dione
- 6-Fluoro-2,3-dihydro-1H-indole-2,3-dione
- 6-FLUOROISATIN
- 6-fluoroindol-2,3-dione
- 6-fluoro-indole-2,3-dione
- 6-fluoroisatine
- SCHEMBL2307937
- MFCD03618556
- A821263
- BCP22594
- J-518748
- CWVFOAVBTUHQCZ-UHFFFAOYSA-N
- NSC-650911
- AM808101
- Z104511010
- NCI60_017771
- AC-13756
- DTXSID90327394
- 324-03-8
- AKOS001160169
- SY009562
- AB15604
- CS-0020156
- F1905-6468
- 1H-Indole-2,3-dione, 6-fluoro-
- AS-18296
- FT-0659787
- EN300-14791
- NSC650911
- 6-Fluoroindoline-2 pound not3-dione
- 6-fluoroindoline-2,3-dione;6-Fluoroisatin
- CHEMBL1997533
- STL361897
- DB-026395
- 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
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- MDL: MFCD03618556
- Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
- InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C(NC=2C=1)=O)=O
Computed Properties
- Exact Mass: 165.02300
- Monoisotopic Mass: 165.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Color/Form: Colorless to Yellow Solid
- Density: 1.477
- Refractive Index: 1.584
- PSA: 46.17000
- LogP: 1.09850
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Inert atmosphere,Room Temperature
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FX813-1g |
6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
324-03-8 | 97% | 1g |
¥55.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FX813-5g |
6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
324-03-8 | 97% | 5g |
¥174.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FX813-25g |
6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
324-03-8 | 97% | 25g |
¥957.0 | 2022-05-30 | |
| AstaTech | 61078-5/G |
6-FLUOROISATIN |
324-03-8 | 95% | 5g |
$13 | 2023-09-16 | |
| AstaTech | 61078-25/G |
6-FLUOROISATIN |
324-03-8 | 95% | 25g |
$57 | 2023-09-16 | |
| AstaTech | 61078-100/G |
6-FLUOROISATIN |
324-03-8 | 95% | 100g |
$207 | 2023-09-16 | |
| Apollo Scientific | PC408008-1g |
6-Fluoroisatin |
324-03-8 | 98+% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | PC408008-5g |
6-Fluoroisatin |
324-03-8 | 98+% | 5g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC408008-10g |
6-Fluoroisatin |
324-03-8 | 10g |
£550.00 | 2023-09-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F27860-1g |
6-Fluoroindoline-2,3-dione |
324-03-8 | 97% | 1g |
¥44.0 | 2023-09-07 |
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Suppliers
6-fluoro-2,3-dihydro-1H-indole-2,3-dione Related Literature
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Kevin J. Bruemmer,Sara Merrikhihaghi,Christina T. Lollar,Siti Nur Sarah Morris,Johannes H. Bauer,Alexander R. Lippert Chem. Commun. 2014 50 12311
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2. 423. Carcinogenic nitrogen compounds. Part XXXVI. The use of dimethyltetralones for the synthesis of polymethylated angular benzacridines and benzocarbazolesN. P. Buu-Ho?,G. Saint-Ruf,P. Jacquignon,Michèle Marty J. Chem. Soc. 1963 2274
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3. 430. The structure of isatin and substituted isatinsD. G. O'Sullivan,P. W. Sadler J. Chem. Soc. 1956 2202
Additional information on 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
Introduction to 6-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS No: 324-03-8)
6-fluoro-2,3-dihydro-1H-indole-2,3-dione, identified by the Chemical Abstracts Service Number (CAS No) 324-03-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole derivatives family, characterized by a fused benzene and pyrrole ring system, with the presence of a fluorine atom at the 6-position and a diketone moiety at the 2 and 3 positions. The structural features of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione make it a versatile scaffold for the development of bioactive molecules with potential therapeutic applications.
The fluorine substituent in 6-fluoro-2,3-dihydro-1H-indole-2,3-dione plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived compounds. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. In recent years, fluorinated indole derivatives have been extensively studied for their role in oncology, inflammation, and central nervous system (CNS) disorders. The incorporation of fluorine into indole structures has led to the discovery of several lead compounds that are currently undergoing preclinical or clinical evaluation.
One of the most compelling aspects of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione is its potential as a precursor for synthesizing novel pharmacophores. The diketone group provides a reactive site for further functionalization through various organic transformations, such as condensation reactions, nucleophilic additions, and cyclization processes. These reactions allow chemists to modify the core structure of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione to produce compounds with tailored biological activities. For instance, researchers have explored its utility in generating kinase inhibitors, which are critical in targeted cancer therapies.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for fluorinated indole derivatives. Virtual screening techniques have been employed to identify novel analogs of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione with enhanced potency and selectivity. These computational approaches complement traditional synthetic strategies by predicting binding interactions and optimizing molecular properties before experimental validation.
The pharmacological profile of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione has been investigated in various disease models. Studies suggest that derivatives of this compound exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, preclinical data indicate that certain fluorinated indoles may possess neuroprotective properties, making them promising candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In the realm of drug development, the synthesis of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione has been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been particularly advantageous in producing high-purity batches of this intermediate without compromising yield or efficiency. Such innovations are essential for bridging the gap between academic research and industrial applications.
The role of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione in medicinal chemistry extends beyond its direct therapeutic potential. It serves as a building block for more complex molecules that exhibit synergistic effects when combined with other bioactive agents. This modular approach to drug design has led to the development of combination therapies that address multifaceted aspects of diseases.
As research progresses, the understanding of how structural modifications influence biological activity will continue to evolve. The unique properties of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione, particularly its fluorinated indole core and diketone functionality, position it as a cornerstone in modern drug discovery efforts. Future studies may explore its role in emerging therapeutic areas such as immunomodulation and metabolic disorders.
The chemical synthesis and derivatization of 6-fluoro-2,3-dihydro-1H-indole-2,3-dione remain active areas of investigation among synthetic organic chemists. Advances in green chemistry principles have also influenced how this compound is produced and utilized in research settings. Sustainable methodologies aim to minimize waste generation while maintaining high standards of purity and yield.
In conclusion,6-fluoro-2,3-dihydro-1H-indole - - dione (CAS No: - - - - - - - - - - - - ) represents a significant contribution to pharmaceutical chemistry due to its structural versatility and biological relevance. Its continued study promises to yield novel therapeutics that address unmet medical needs across various disciplines.
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